Cas no 876617-11-7 (Pyridine, 5-iodo-2-(methylsulfonyl)-)

Pyridine, 5-iodo-2-(methylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 5-iodo-2-(methylsulfonyl)-
- 5-Iodo-2-(methylsulfonyl)pyridine
- DB-185858
- 2-Methanesulfonyl-5-iodo-pyridine
- 876617-11-7
- SCHEMBL3581469
- DJUODAQNJKCYDC-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C6H6INO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3
- InChI Key: DJUODAQNJKCYDC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 282.91640Da
- Monoisotopic Mass: 282.91640Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4Ų
- XLogP3: 1.1
Pyridine, 5-iodo-2-(methylsulfonyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-55254574-1.0g |
5-iodo-2-methanesulfonylpyridine |
876617-11-7 | 95% | 1.0g |
$0.0 | 2022-12-10 |
Pyridine, 5-iodo-2-(methylsulfonyl)- Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
Additional information on Pyridine, 5-iodo-2-(methylsulfonyl)-
Introduction to 5-Iodo-2-(methylsulfonyl)pyridine (CAS No. 876617-11-7)
5-Iodo-2-(methylsulfonyl)pyridine, with the CAS number 876617-11-7, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include an iodine atom and a methylsulfonyl group attached to a pyridine ring. These functionalities make it an attractive building block for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.
The pyridine ring, a fundamental heterocyclic structure, is known for its stability and reactivity, making it a valuable scaffold in the design of new drugs. The presence of the iodine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling. These reactions are widely used in the synthesis of complex organic molecules and are essential in the development of novel therapeutic agents.
The methylsulfonyl group, on the other hand, imparts additional reactivity and stability to the molecule. This functional group can participate in various chemical transformations, including nucleophilic substitution reactions and oxidation processes. The combination of these functionalities in 5-Iodo-2-(methylsulfonyl)pyridine makes it a highly versatile starting material for synthetic chemists.
In recent years, 5-Iodo-2-(methylsulfonyl)pyridine has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as an intermediate in the synthesis of anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyridine-based compounds derived from 5-Iodo-2-(methylsulfonyl)pyridine, which exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that these compounds effectively inhibited the growth of cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.
Beyond cancer research, 5-Iodo-2-(methylsulfonyl)pyridine has also shown promise in the development of anti-inflammatory agents. A study published in Bioorganic & Medicinal Chemistry Letters described the synthesis and biological evaluation of a series of pyridine derivatives containing the methylsulfonyl group. These compounds demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results suggest that 5-Iodo-2-(methylsulfonyl)pyridine-based molecules could be potential candidates for treating inflammatory diseases.
In addition to its medicinal applications, 5-Iodo-2-(methylsulfonyl)pyridine has been explored for its use in materials science. The unique electronic properties of pyridine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A recent study published in Advanced Materials reported the synthesis of a novel conjugated polymer based on 5-Iodo-2-(methylsulfonyl)pyridine. The polymer exhibited excellent charge transport properties and was used to fabricate high-performance OLED devices with improved efficiency and stability.
The synthetic accessibility of 5-Iodo-2-(methylsulfonyl)pyridine is another factor contributing to its widespread use in research and development. Several efficient synthetic routes have been developed to prepare this compound, including direct iodination and sulfonylation reactions. These methods provide high yields and good purity, making it readily available for large-scale applications.
In conclusion, 5-Iodo-2-(methylsulfonyl)pyridine (CAS No. 876617-11-7) is a highly versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features and reactivity make it an invaluable building block for the development of new drugs and advanced materials. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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